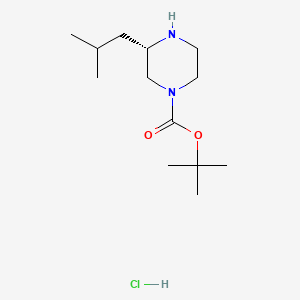
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone is a chemical compound with the molecular formula C7H10ClN3O and a molecular weight of 187.63 g/mol . It is a heterocyclic compound containing a triazole ring, which is a five-membered ring consisting of three nitrogen atoms and two carbon atoms. This compound is primarily used in research and development settings and is not intended for medicinal or household use .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone typically involves the reaction of 1-isopropyl-1H-1,2,4-triazole with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out in an inert solvent like dichloromethane or chloroform under reflux conditions . The general reaction scheme is as follows:
- Dissolve 1-isopropyl-1H-1,2,4-triazole in an inert solvent.
- Add the chlorinating agent slowly to the solution while maintaining the temperature.
- Reflux the reaction mixture for several hours.
- Cool the reaction mixture and extract the product using an appropriate solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using industrial-scale purification techniques such as distillation, crystallization, and chromatography .
化学反应分析
Types of Reactions
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiocyanate, and primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation are employed under mild to moderate conditions.
Major Products
Nucleophilic substitution: The major products are substituted triazoles with various functional groups replacing the chlorine atom.
Oxidation: The major products are ketones or carboxylic acids.
Reduction: The major products are alcohols.
科学研究应用
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone has several scientific research applications, including:
作用机制
The mechanism of action of 2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzyme active sites, inhibiting their activity. For example, triazole derivatives are known to inhibit cytochrome P450 enzymes by binding to the heme iron in the enzyme’s active site . This interaction disrupts the enzyme’s normal function, leading to various biological effects.
相似化合物的比较
Similar Compounds
1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone: Similar structure but lacks the chlorine atom.
2-chloro-1-(1-methyl-1H-1,2,4-triazol-5-yl)ethanone: Similar structure with a methyl group instead of an isopropyl group.
2-chloro-1-(1-phenyl-1H-1,2,4-triazol-5-yl)ethanone: Similar structure with a phenyl group instead of an isopropyl group.
Uniqueness
2-chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorine atom and the isopropyl group influences its reactivity and interaction with biological targets, making it a valuable compound for research and development .
属性
IUPAC Name |
2-chloro-1-(2-propan-2-yl-1,2,4-triazol-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClN3O/c1-5(2)11-7(6(12)3-8)9-4-10-11/h4-5H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCAHYQDYDBCHBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NC=N1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20744297 |
Source


|
| Record name | 2-Chloro-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227958-34-0 |
Source


|
| Record name | 2-Chloro-1-[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20744297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylate](/img/structure/B572988.png)


![8H-Indeno[1,2-d]thiazole-5-carboxylic acid](/img/structure/B572991.png)
![Spiro[9H-fluorene-9,11'(5'H)-indeno[1,2-b]carbazole]](/img/structure/B572993.png)
![2-Cyclohexyl-4,5,6,7-tetrahydrooxazolo[5,4-c]pyridine](/img/structure/B572997.png)







![5-Bromo-2,6-dimethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B573008.png)
